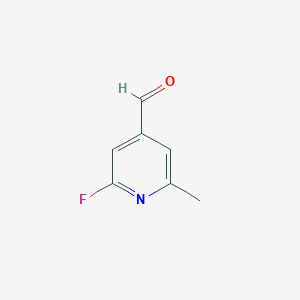

2-Fluoro-6-methylisonicotinaldehyde

Description

Significance of Pyridine (B92270) Carbaldehydes as Synthetic Intermediates

Pyridine carbaldehydes, also known as formylpyridines, are a class of organic compounds characterized by a pyridine ring with an attached aldehyde group. wikipedia.org These compounds are highly versatile building blocks in organic synthesis. The pyridine ring itself is a common feature in many important biological molecules, including vitamins and pharmaceuticals. wikipedia.org The aldehyde group is particularly reactive and can undergo a wide range of chemical transformations, making it a gateway to a diverse array of more complex molecular architectures. wikipedia.org

Pyridine aldehydes are crucial in the production of pharmaceuticals and agrochemicals. For instance, pyridine-2-carbaldehyde is a precursor to the drug pralidoxime. wikipedia.org The reactivity of the aldehyde allows for the formation of Schiff bases, which are important ligands in coordination chemistry. wikipedia.org Generally, pyridine aldehydes are synthesized by the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org The versatility of pyridine carbaldehydes makes them a cornerstone in the synthesis of a multitude of chemical products. ontosight.ai

Strategic Importance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. tandfonline.comresearchgate.net Fluorine is the most electronegative element and has a relatively small van der Waals radius, properties that allow it to significantly alter the characteristics of a molecule without drastically changing its size. tandfonline.com

Key effects of incorporating fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a hydrogen atom with a fluorine atom at a site prone to metabolic breakdown can block this process, thereby increasing the drug's half-life. researchgate.netnih.gov

Increased Binding Affinity: Fluorine can enhance the binding of a molecule to its biological target, such as a protein or enzyme. tandfonline.comresearchgate.net This can lead to more potent and selective drugs.

Modified Physicochemical Properties: Fluorine can influence a molecule's acidity (pKa), lipophilicity (how well it dissolves in fats), and membrane permeability, all of which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.govacs.org

The strategic placement of fluorine atoms can have a profound impact on the biological activity of a molecule. tandfonline.com For example, in the case of fluorinated norepinephrines, the position of the fluorine atom determines whether the compound acts as an alpha- or beta-adrenergic agonist. nih.gov

Positional Isomerism and Structural Context within Isonicotinaldehyde Derivatives

Isonicotinaldehyde, or pyridine-4-carbaldehyde, is an isomer of pyridine-2-carbaldehyde and pyridine-3-carbaldehyde. wikipedia.org The position of the aldehyde group on the pyridine ring significantly influences the molecule's properties and reactivity. In the case of 2-Fluoro-6-methylisonicotinaldehyde, the substituents are located at specific positions relative to the nitrogen atom and each other.

The term "isonicotin-" refers to the substitution at the 4-position of the pyridine ring. Therefore, isonicotinaldehyde has the aldehyde group at position 4. In this compound, the fluorine atom is at the 2-position and the methyl group is at the 6-position.

The synthesis of specifically substituted pyridine derivatives like this compound allows chemists to fine-tune the properties of molecules for specific applications, a key aspect of modern drug discovery and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

2-fluoro-6-methylpyridine-4-carbaldehyde |

InChI |

InChI=1S/C7H6FNO/c1-5-2-6(4-10)3-7(8)9-5/h2-4H,1H3 |

InChI Key |

WKTUCGZLTFRSKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)F)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 6 Methylisonicotinaldehyde and Analogous Structures

Direct Synthetic Routes to the 2-Fluoro-6-methylisonicotinaldehyde Scaffold

Direct synthetic routes aim to construct the target molecule by introducing the crucial aldehyde group onto a pyridine (B92270) ring that already contains the fluoro and methyl substituents. These methods are often favored for their convergence and efficiency.

Formylation Reactions of Substituted Pyridine Precursors

The direct introduction of a formyl group onto a pyridine ring can be achieved through various formylation reactions. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classic method for formylating electron-rich aromatic and heterocyclic systems. organic-chemistry.org However, the pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of an electron-withdrawing fluorine atom. Consequently, direct Vilsmeier-Haack formylation of 2-fluoro-6-methylpyridine (B1294898) is challenging and generally requires activation of the pyridine ring, for instance, through conversion to its N-oxide derivative, to facilitate electrophilic substitution at the C4 position.

Another strategy involves ortho-metalation followed by formylation. Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA) on substituted pyridines can generate a nucleophilic organometallic species. For 2-fluoro-6-methylpyridine, deprotonation is likely to be directed by the nitrogen and the fluoro group to the C3 or C5 position rather than the desired C4 position. Therefore, achieving C4 formylation via this route typically necessitates the presence of a directing group at a different position or starting with a 4-substituted precursor.

Oxidation of Methyl-Substituted Pyridine Derivatives

A highly effective and widely used method for synthesizing pyridine aldehydes involves the oxidation of a precursor alcohol. In the context of this compound, the key intermediate is (2-fluoro-6-methylpyridin-4-yl)methanol. This precursor can be synthesized through various multi-step sequences starting from simpler picolines.

Once the alcohol precursor is obtained, it can be readily oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. The choice of reagent is critical to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a particularly effective reagent for the oxidation of primary alcohols to aldehydes under mild, neutral conditions, often providing high yields. chemicalbook.com A typical procedure involves reacting the alcohol with DMP in a chlorinated solvent like dichloromethane (B109758) at room temperature. chemicalbook.com Other reagents such as manganese dioxide (MnO₂), which is selective for benzylic and allylic alcohols, and Swern or Pfitzner-Moffatt oxidations are also applicable.

| Oxidizing Agent | Typical Solvent | Conditions | Notes |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild conditions, high yields. chemicalbook.com |

| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Room Temperature or Reflux | Selective for benzylic-type alcohols. |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM) | Low Temperature (-78 °C to RT) | Requires cryogenic conditions. |

| Pfitzner-Moffatt Oxidation (DCC, DMSO, acid) | DMSO | Room Temperature | Avoids heavy metal reagents. |

Palladium-Catalyzed Carbonylation and Related Approaches

Modern synthetic chemistry offers powerful tools for forming C-C bonds, among which palladium-catalyzed reactions are preeminent. Palladium-catalyzed carbonylation can be adapted to introduce a formyl group onto the pyridine ring. This approach would typically start with a 4-halo-2-fluoro-6-methylpyridine, such as the bromo or iodo derivative. cymitquimica.com

In a traditional carbonylation, the aryl halide is treated with carbon monoxide gas and a suitable nucleophile in the presence of a palladium catalyst. To obtain an aldehyde, a reducing agent is required to convert the intermediate acyl-palladium species. A more recent and practical variation utilizes formic acid (HCOOH) as a convenient, in situ source of both carbon monoxide and a hydride for the reduction step. organic-chemistry.org This method avoids the need to handle toxic CO gas and often proceeds under milder conditions. The reaction typically involves a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

| Component | Example | Function |

| Precursor | 4-Iodo-2-fluoro-6-methylpyridine | Aryl halide substrate |

| Palladium Catalyst | Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium complex |

| Carbonyl Source | HCOOH (Formic Acid) | In situ generation of CO and hydride organic-chemistry.org |

| Base | Et₃N (Triethylamine) | Neutralizes acid byproducts |

| Solvent | Toluene | Reaction medium |

Functionalization of Pre-existing Pyridine Systems

An alternative strategic approach involves the modification of a more readily available pyridine derivative that does not initially possess all the required functional groups. These multi-step syntheses allow for the sequential introduction of the fluorine atom and the aldehyde group.

Introduction of Fluorine via Halogenation or Fluorination Strategies

The introduction of a fluorine atom onto a pyridine ring can be accomplished via several methods, often starting from a corresponding aminopyridine. The Balz-Schiemann reaction is a classical method that involves the diazotization of an amino group with a nitrite (B80452) source in the presence of fluoroboric acid (HBF₄) or related fluoride (B91410) sources like HF-pyridine, followed by thermal or photochemical decomposition of the resulting diazonium salt to yield the fluorinated pyridine. google.com For the synthesis of the target molecule, this would entail preparing 2-amino-6-methylisonicotinaldehyde as a key intermediate.

Another pathway is the halogen exchange (Halex) reaction, where a chloro or bromo substituent at the 2-position of the pyridine ring is displaced by fluoride using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). This reaction is often facilitated by the electron-deficient nature of the pyridine ring and can be run at high temperatures, sometimes with phase-transfer catalysts.

Direct C-H fluorination using powerful electrophilic fluorinating agents (e.g., Selectfluor) is an emerging area. beilstein-journals.org However, controlling the regioselectivity on an unactivated pyridine ring can be a significant challenge, often leading to mixtures of products. beilstein-journals.org

Methyl Group Functionalization and Aldehyde Introduction

This section pertains to the introduction of the aldehyde group at the C4 position of a pre-formed 2-fluoro-6-methylpyridine ring. thermofisher.comsigmaaldrich.com While direct formylation methods exist as described in section 2.1.1, alternative multi-step sequences can be employed, often proceeding via activation of the pyridine ring.

A robust method involves the oxidation of 2-fluoro-6-methylpyridine to its corresponding N-oxide. The N-oxide functionality activates the C4 position towards both electrophilic and nucleophilic attack. For instance, the N-oxide can undergo nitration selectively at the C4-position. The resulting 4-nitro derivative can then be subjected to a series of standard transformations: reduction of the nitro group to an amine, diazotization of the amine to a diazonium salt, and subsequent hydrolysis to a 4-hydroxy group. Finally, oxidation of the 4-hydroxypyridine (B47283) derivative would yield the target aldehyde, although this route is lengthy.

A more direct route from the N-oxide involves the Boekelheide reaction. Treatment of the 2-fluoro-6-methylpyridine N-oxide with acetic anhydride (B1165640) can rearrange to form (2-fluoro-6-methylpyridin-4-yl)methyl acetate. This intermediate can then be hydrolyzed to the alcohol, (2-fluoro-6-methylpyridin-4-yl)methanol, which is then oxidized to the final product, this compound, as detailed in section 2.1.2.

Synthesis of Related Fluoro-Methylisonicotinaldehyde Isomers

The strategic placement of fluoro and methyl groups on the isonicotinaldehyde framework presents unique synthetic challenges. The following sections compare the synthetic routes for producing key isomers.

Comparative Synthetic Pathways for 2-Fluoro-3-methylisonicotinaldehyde

The synthesis of 2-Fluoro-3-methylisonicotinaldehyde, where the formyl group is at the C4 position, requires a multi-step approach, as direct formylation of the readily available 2-fluoro-3-methylpyridine (B30981) nih.govfishersci.fitcichemicals.com at the C4 position is challenging due to regioselectivity issues. A plausible pathway involves the construction of the pyridine ring with the required substituents already in place or the functionalization of a pre-existing pyridine derivative.

One potential strategy begins with the synthesis of a 4-substituted precursor that can be converted to a formyl group. For instance, a 2-fluoro-3-methyl-4-substituted pyridine could be utilized. A common method for introducing an aldehyde function is the oxidation of a primary alcohol or the reduction of a carboxylic acid or its derivative. organic-chemistry.orgreddit.comncerthelp.comsavemyexams.com

A comparative overview of potential starting points is presented below:

| Starting Material | Key Transformation | Reagents/Conditions | Challenges |

| 2-Fluoro-3-methylpyridine | C4-Lithiation/Formylation | 1. Strong Base (e.g., LDA/n-BuLi) 2. DMF | Poor regioselectivity; lithiation often favors the C6 position. |

| Methyl 3-nitropyridine-4-carboxylate | Nucleophilic Substitution/Reduction | 1. CsF, DMSO 2. DIBAL-H | Requires multi-step process; reduction of ester to aldehyde can be difficult to control. researchgate.netnih.gov |

| 2-Chloro-3-fluoro-4-methylpyridine | Halogen-Metal Exchange/Formylation | 1. n-BuLi or t-BuLi 2. DMF | Precursor synthesis required; potential for side reactions. |

A viable, albeit multi-step, route could involve the synthesis of 2-fluoro-3-methyl-isonicotinic acid, followed by its reduction to the desired aldehyde. This approach offers better control over the final functional group introduction.

Methodologies for 2-Fluoro-5-methylisonicotinaldehyde Synthesis

The synthesis of 2-Fluoro-5-methylisonicotinaldehyde can be approached from the commercially available 2-fluoro-5-methylpyridine (B1304807). sigmaaldrich.comsynquestlabs.com A documented strategy involves the oxidation of the methyl group at the 5-position to a carboxylic acid, which is then converted into the aldehyde.

A patented method describes the synthesis of a related compound, 2-fluoro-5-formyl chloropyridine, starting from 2-fluoro-5-methylpyridine. google.com This process involves two main steps:

Oxidation: The 2-fluoro-5-methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or sodium permanganate (NaMnO₄) to yield 2-fluoro-5-pyridinecarboxylic acid. google.com

Acyl Chloride Formation and Reduction: The resulting carboxylic acid is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the acyl chloride. google.com This intermediate can subsequently be reduced to the aldehyde. A standard method for this transformation is the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst), or by using specific hydride reagents that can selectively reduce acyl chlorides to aldehydes.

An alternative final step is the reduction of the carboxylic acid itself to the aldehyde, though this is often more challenging than reducing the acyl chloride due to the risk of over-reduction to the alcohol. reddit.comsavemyexams.com

Controlled Reaction Conditions and Catalytic Approaches

Modern synthetic chemistry relies on precise control of reaction conditions and the use of sophisticated catalytic systems to achieve high yields and selectivity. These approaches are crucial for the functionalization of complex heterocyclic systems like fluorinated pyridines.

Organometallic Reagent Utilization (e.g., Lithium Diisopropylamide, n-Butyllithium)

Organometallic reagents, particularly organolithiums, are powerful tools for the deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. byjus.combenthamdirect.com The strategy of Directed ortho Metalation (DoM) uses a functional group on the ring (Directing Metalation Group, DMG) to guide a strong base like n-butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) to deprotonate an adjacent (ortho) position. nih.govacs.orgrsc.org

In the context of fluoropyridines, the fluorine atom can act as a moderate directing group, facilitating lithiation at the ortho position. researchgate.net However, for the synthesis of isonicotinaldehydes, functionalization is required at the C4 position, which is para to the nitrogen. Therefore, standard DoM is not a direct route.

A more applicable organometallic strategy is halogen-metal exchange . This involves treating a halo-substituted pyridine (e.g., a 4-bromo- or 4-iodopyridine (B57791) derivative) with an organolithium reagent like n-BuLi or t-BuLi at low temperatures. google.com This rapidly exchanges the halogen atom for a lithium atom, creating a nucleophilic site at the desired position. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. semanticscholar.org

Table of Organometallic Reagents in Pyridine Functionalization

Copper-Catalyzed Oxidative Functionalization of C-H Bonds

Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for creating C-C and C-heteroatom bonds directly from ubiquitous C-H bonds, avoiding the need for pre-functionalized substrates. google.comrsc.org Copper catalysis is particularly attractive due to the low cost and toxicity of copper salts.

While copper-catalyzed C-H functionalization of pyridines for arylation and amination is well-documented, direct C-H formylation is less common. rsc.org However, related transformations provide insight into potential pathways. For instance, a copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines using DMSO as the formylating agent and molecular oxygen as the oxidant has been developed. rsc.org

More directly relevant, a novel copper-catalyzed formylation of alkenyl C-H bonds has been reported, using dibromochloromethane (BrCHCl₂) as a stoichiometric formylating reagent. nih.govsemanticscholar.orgnih.govrsc.org This method demonstrates the feasibility of copper in mediating formylation reactions under mild conditions. The application of such a system to the C-H bonds of a pyridine ring remains an area for future research but suggests a promising avenue for the direct synthesis of pyridine aldehydes.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has become a mainstream technique for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can often be reduced from hours to minutes, and yields can be significantly improved. nih.govnih.gov This technology is particularly effective for reactions in polar solvents or involving polar intermediates.

Several key reactions in pyridine chemistry can be enhanced by microwave assistance:

Pyridine Ring Synthesis: Multi-component reactions to construct the pyridine skeleton, such as the Hantzsch or Bohlmann-Rahtz syntheses, are often dramatically accelerated under microwave irradiation. benthamdirect.comrsc.org

Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich aromatic and heterocyclic compounds using a reagent prepared from DMF and POCl₃. organic-chemistry.orguu.nlresearchgate.net The application of microwave heating can significantly shorten the reaction times for Vilsmeier-Haack formylations on various heterocyclic systems, including pyrazoles and other nitrogen-containing rings. rsc.orgresearchgate.netresearchgate.net This enhancement is attributed to the efficient heating of the polar reaction mixture and intermediates.

Other Functionalizations: A wide range of other reactions on the pyridine nucleus, including glycoside synthesis and the formation of fused heterocyclic systems, have been shown to benefit from microwave assistance. nih.govrsc.org

Table of Mentioned Chemical Compounds

Asymmetric Synthetic Strategies for Chiral Analogues

The creation of chiral analogues of this compound, where stereochemistry is precisely controlled, is a significant challenge in synthetic organic chemistry. While specific methods for this exact molecule are not widely documented, general strategies for the asymmetric synthesis of substituted pyridines can be applied. These approaches are essential for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications.

One prominent strategy involves the enantioselective catalysis of reactions that form the pyridine ring or modify a pre-existing one. For instance, copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines has been shown to produce a variety of alkylated chiral pyridines with high enantioselectivity. researchgate.net This method's success relies on the use of a chiral diphosphine ligand in conjunction with a Lewis acid to enhance the reactivity of the pyridine substrate. researchgate.net Such an approach could theoretically be adapted to introduce a chiral substituent onto a pyridine precursor of this compound.

Another powerful technique is the use of ruthenium-catalyzed asymmetric hydrogenation . This has been successfully employed to synthesize tunable chiral pyridine-aminophosphine ligands from 2-(pyridin-2-yl)quinolines, achieving high yields and excellent enantioselectivities. rsc.org This demonstrates the potential for creating chiral centers within pyridine-containing scaffolds, which is a key step toward producing chiral analogues of the target compound. rsc.org

Furthermore, asymmetric ortho-lithiation using chiral sulfoxides as directing groups offers a pathway to enantiopure substituted pyridines. This method involves the directed metalation of a pyridine ring, followed by reaction with an electrophile, where the chiral sulfoxide (B87167) induces asymmetry. acs.org

These methodologies highlight the diverse toolkit available to synthetic chemists for producing chiral pyridine derivatives. The choice of strategy would depend on the specific desired analogue of this compound and the compatibility of the functional groups with the reaction conditions.

| Asymmetric Strategy | Catalyst/Reagent | Key Features | Potential Application for Analogues |

| Enantioselective Conjugate Addition | Copper-chiral diphosphine ligand, Lewis acid | High enantioselectivity for alkylated pyridines. | Introduction of chiral alkyl groups. |

| Asymmetric Hydrogenation | Ruthenium catalyst | High yields and enantioselectivities for reduction of C=N bonds. | Creation of chiral centers in side chains or fused rings. |

| Asymmetric Ortho-Lithiation | Chiral sulfoxide directing group | Stereoselective functionalization adjacent to the nitrogen. | Introduction of chiral substituents at the C3 or C5 position. |

Optimization of Synthetic Protocols and Reproducibility

The transition from a laboratory-scale synthesis to a robust, reproducible, and industrially relevant process requires careful optimization of reaction conditions and consideration of scale-up challenges.

Yield Enhancement and Reaction Efficiency

Several modern synthetic techniques have been developed to enhance the yield and efficiency of pyridine synthesis. Organocatalyzed, formal (3+3) cycloaddition reactions provide a practical route to substituted pyridines from readily available enamines and enals, ynals, or enones. acs.org This method offers rapid access to diverse pyridine scaffolds and has been demonstrated on a large scale. acs.org

The use of ultrasound technology in a four-component reaction of aromatic aldehydes, acetyl aryl compounds, sodium alkoxide, and malononitrile (B47326) has been shown to be a simple and efficient procedure for preparing certain pyridine derivatives. acs.org This approach can lead to higher yields and shorter reaction times compared to traditional methods. acs.org

Rhodium carbenoid-induced ring expansion of isoxazoles represents another innovative one-pot procedure for synthesizing highly functionalized pyridines. This method is efficient for a wide variety of substrates and can often be conducted with low catalyst loading. nih.gov

| Optimization Method | Reactants/Conditions | Advantages | Reported Yields |

| Organocatalyzed (3+3) Cycloaddition | Enamines and enal/ynal/enone substrates | Access to diverse functional groups, demonstrated scalability. | Up to 39% overall for a three-step sequence. acs.org |

| Ultrasound-Assisted Synthesis | Aromatic aldehydes, acetyl aryl, sodium alkoxide, malononitrile | Simple procedure, shorter reaction times. | Not explicitly stated, but method is described as efficient. acs.org |

| Rhodium Carbenoid Ring Expansion | Isoxazoles and vinyldiazomethanes | One-pot procedure, high efficiency, low catalyst loading. | Generally high, with some yields exceeding 90%. nih.gov |

Scale-Up Considerations and Industrial Relevance

The industrial production of fine chemicals like this compound and its analogues necessitates synthetic routes that are not only high-yielding but also reproducible and scalable. A key challenge in many cross-coupling reactions used to synthesize substituted pyridines, such as the Suzuki-Miyaura reaction, can be their lack of reproducibility on a larger scale. acs.org

To address this, desulfinative cross-coupling has emerged as a reliable alternative. This method utilizes stable and easy-to-prepare pyridine sulfinate reagents that couple efficiently with a broad range of (hetero)aryl halides. acs.org Importantly, these reactions have shown good reproducibility on a larger scale, with successful multi-gram syntheses reported. acs.org The development of such robust and scalable methods is crucial for the cost-effective and reliable industrial production of complex pyridine derivatives.

The ability to perform multi-step syntheses where intermediates are carried to the next step without purification, as demonstrated in some desulfinative coupling sequences, further enhances the industrial viability by reducing processing time and waste. acs.org

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site of chemical reactivity in 2-Fluoro-6-methylisonicotinaldehyde, characterized by the electrophilic nature of the carbonyl carbon. This electrophilicity is influenced by both the electron-withdrawing nature of the pyridine (B92270) ring and the fluorine atom, which enhances its susceptibility to nucleophilic attack.

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.comyoutube.com This process leads to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final addition product. youtube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and moving the electrons onto the oxygen atom. youtube.com

The reactivity of the aldehyde in this compound is expected to be high due to the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen, which increase the partial positive charge on the carbonyl carbon. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallic reagents | Grignard reagents (R-MgX) | Secondary alcohol |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amines | Primary amines (R-NH₂) | Imine (Schiff base) |

This table illustrates the expected products from the reaction of this compound with various nucleophiles based on general aldehyde reactivity.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-6-methylisonicotinic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O). The reaction with Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) is a classic test for aldehydes, resulting in the formation of a silver mirror and the corresponding carboxylate. While specific studies on this compound are not prevalent, the oxidation of the related compound 2-fluoro-6-methylpyridine (B1294898) to 2-fluoro-6-pyridinecarboxylic acid has been documented. sigmaaldrich.comsigmaaldrich.com

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate solution |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

This table provides examples of reagents and conditions typically used for the oxidation of aldehydes.

The aldehyde functional group can be reduced to a primary alcohol, yielding (2-fluoro-6-methylpyridin-4-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents.

Commonly employed reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. LiAlH₄ is a more powerful reducing agent and will also reduce other functional groups.

Table 3: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvent |

| Sodium borohydride (NaBH₄) | Ethanol, Methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) |

This table lists common reagents and solvents for the reduction of aldehydes.

This compound is expected to react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org The reaction is typically catalyzed by acid and is reversible. libretexts.orgyoutube.com

The formation of imines is a crucial reaction in many biological and synthetic processes. The pH of the reaction medium is a critical factor; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine nucleophile, rendering it unreactive. libretexts.orglibretexts.org

With diamines, this compound can potentially form more complex structures. Depending on the stoichiometry and the nature of the diamine, either a bis-imine or a cyclic aminal can be formed.

Table 4: Products of Condensation Reactions with Amines

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R-N=CH-Py |

| 1,2-Diamine | Bis-imine or Cyclic Aminal | Variable |

Py represents the 2-fluoro-6-methylpyridinyl group. This table outlines the expected products from the reaction of this compound with amines.

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution. The presence of the electron-withdrawing fluorine atom further deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution.

The pyridine ring itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen. However, the methyl group attached to the ring can undergo electrophilic substitution reactions, such as halogenation. For instance, the methyl group of the related 2-fluoro-6-methylpyridine can be brominated to form 2-fluoro-6-(dibromomethyl)pyridine. sigmaaldrich.com This suggests that under appropriate conditions, the methyl group of this compound could undergo similar transformations.

Nucleophilic Aromatic Substitution (SNAr) Related to Fluorine

The structure of this compound is primed for nucleophilic aromatic substitution (SNAr), with the fluorine atom serving as an excellent leaving group. The reactivity of the C2-fluorine bond is significantly enhanced by several electronic factors within the pyridine ring.

Generally, in activated aryl systems, the SNAr leaving group ability follows the order F > NO₂ > Cl ≈ Br > I. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and facilitates the displacement by a nucleophile. For pyridines, this effect is pronounced; the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.

The pyridine nitrogen itself acts as a strong electron-withdrawing group, reducing electron density within the ring and making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. pearson.comuci.edustackexchange.com Nucleophilic attack at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing feature. stackexchange.com

In this compound, the fluorine is located at the C2 position, which is inherently activated by the ring nitrogen. Furthermore, the potent electron-withdrawing aldehyde group at the C4 position (para to the C2 position) provides substantial additional activation. This group stabilizes the negative charge of the Meisenheimer intermediate through resonance, further lowering the activation energy for nucleophilic attack at the C2 position. researchgate.net While the methyl group at C6 has an electron-donating effect, the combined activating influence of the ring nitrogen and the para-aldehyde group overwhelmingly favors the displacement of the fluorine atom. Studies on substituted 2-nitropyridines have shown that even with the presence of electron-donating methyl or methoxy (B1213986) groups, nucleophilic substitution of a nitro group at the C2 position proceeds efficiently. researchgate.net

Therefore, the displacement of the fluorine atom by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) is expected to be a primary and highly efficient reaction pathway for this compound.

Ring-Opening and Rearrangement Pathways

While SNAr is a dominant reaction pathway, substituted pyridines can undergo more complex transformations involving ring-opening and skeletal rearrangement, typically under the influence of heat or light.

Photochemical Rearrangements: The pyridine ring is known to undergo photochemical isomerization. Upon UV irradiation, pyridines can rearrange into various valence isomers, such as Dewar pyridines and azaprismanes. These transformations can lead to skeletal editing of the pyridine core. For instance, recent studies have shown that pyridines can be photochemically transformed into bicyclic pyrazolines and pyrazoles, involving the selective removal of carbon atoms from the ring. nih.govacs.org Another reported photochemical transformation is the di-π-ethane rearrangement, which can construct three-membered ring structures from pyridine moieties through the formation of diradical intermediates. chinesechemsoc.org For this compound, such photochemical conditions could potentially initiate complex rearrangements, leading to novel heterocyclic systems.

Thermal Rearrangements: At high temperatures, certain fluorinated nitrogen heterocycles are known to rearrange. For example, perfluoroalkylpyridazines have been shown to thermally transform into the corresponding pyrimidine (B1678525) derivatives. rsc.orgrsc.org While this involves a diazine, it highlights the potential for thermally induced skeletal reorganization in fluorinated N-heterocycles.

Ring-Opening Fluorination: Although typically observed in strained or bicyclic systems, ring-opening reactions can occur in aza-aromatic compounds. A recently discovered pathway involves the treatment of bicyclic azaarenes with electrophilic fluorinating agents, which results in fluorination followed by a ring-opening reaction to form a C(sp³)–F bond. researchgate.netrsc.orgnih.gov While this compound is a monocyclic pyridine, this type of reactivity demonstrates that under specific conditions, cleavage of the aromatic ring is possible.

Influence of Substituents on Reactivity and Regioselectivity

The reactivity of the this compound ring is governed by the interplay of the electronic and steric properties of its three substituents.

Steric and Electronic Effects of the Fluoro and Methyl Groups

The substituents on the pyridine ring each contribute distinct electronic effects that modulate the ring's reactivity. rsc.orgacs.org

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Fluoro | C2 | Strongly electron-withdrawing (-I) | Activates the attached carbon for nucleophilic attack; serves as a good leaving group. |

| Aldehyde | C4 | Strongly electron-withdrawing (-I, -M) | Strongly activates the ring for nucleophilic attack, especially at C2 and C6. |

| Methyl | C6 | Electron-donating (+I, Hyperconjugation) | Slightly deactivates the ring towards nucleophilic attack but can influence regioselectivity in other reaction types (e.g., electrophilic attack). |

The fluoro group at C2 exerts a powerful inductive electron-withdrawing effect (-I), polarizing the C-F bond and making the C2 carbon highly electrophilic. This is a primary driver for its facile displacement in SNAr reactions.

Impact of Aldehyde Position on Nucleophilic Attack Regioselectivity

The position of the aldehyde group at C4 is critical in determining the regioselectivity of nucleophilic attack. An aldehyde is a meta-directing group in electrophilic substitution but is a powerful ortho, para-activating group for nucleophilic substitution.

In the context of this compound, the aldehyde at the 4-position activates the C2 and C6 positions for nucleophilic attack. uci.edu This is because the anionic charge in the Meisenheimer intermediate formed upon nucleophilic attack at C2 (or C6) can be delocalized onto the oxygen atom of the aldehyde group via resonance. This provides significant stabilization to the transition state, thereby lowering the activation energy of the reaction.

The combination of having the excellent fluorine leaving group at the C2 position, which is para to the strongly activating aldehyde group, makes this site exceptionally reactive towards nucleophiles. Theoretical and experimental studies on substituted pyridynes and quinazolines confirm that electron-withdrawing groups dictate the preferred site of nucleophilic attack by polarizing the ring and stabilizing intermediates. nih.govmdpi.com Therefore, the regioselectivity of SNAr reactions on this molecule is predicted to overwhelmingly favor substitution at the C2 position.

Elucidation of Reaction Mechanisms

Radical-Based Pathways in Oxidative Transformations

Beyond ionic reactions, this compound can also participate in transformations involving radical intermediates, particularly under oxidative conditions.

The aldehyde and methyl substituents are potential sites for such reactions. The aldehyde group can be oxidized to a carboxylic acid. While this can occur via non-radical pathways, mechanisms involving radical intermediates are also known, for instance, with oxidizing agents like Caro's acid (peroxomonosulfuric acid). acs.org

The methyl group is also susceptible to radical-mediated transformations. Under conditions that promote hydrogen atom abstraction (e.g., using persulfate salts or photolysis), a benzyl-type radical (a pyridyl-methyl radical) could be formed. nih.gov This radical could then be trapped by an oxygen source to yield a hydroxymethyl group, which could be further oxidized to an aldehyde or carboxylic acid. Photolysis of methylpyridines is known to cause the cleavage of the C-C bond between the methyl group and the ring, particularly when the methyl group is ortho to the nitrogen atom, proceeding through a radical cation intermediate. nih.govacs.org

Furthermore, the pyridine ring itself can participate in radical reactions. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. wikipedia.org While typically an alkylation method, it demonstrates the capacity of the pyridine ring to react with radical species. Oxidative transformations could potentially involve the formation of pyridinyl radicals, which are known to be key intermediates in various functionalization reactions. nih.gov For this compound, oxidative conditions could lead to the transformation of the aldehyde to a carboxylic acid or functionalization at the methyl group via radical pathways. youtube.com

Investigation of Key Intermediates (e.g., α-peroxo ketones)

The investigation of reaction intermediates is crucial for elucidating the mechanisms of chemical transformations. For aldehydes, oxidation reactions can proceed through various transient species. One such class of intermediates, though not commonly observed, is α-peroxo ketones. The formation of these intermediates would typically involve the reaction of the aldehyde with a suitable oxygen source, such as a peroxy acid or molecular oxygen, under specific catalytic conditions.

The presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring in this compound would influence the electronic properties of the aldehyde group, thereby affecting the stability and reactivity of any potential intermediates. The electron-withdrawing nature of the fluorine atom would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Hypothetical Formation of α-Peroxo Ketone Intermediate:

The formation of an α-peroxo ketone from this compound would likely proceed through a multi-step mechanism. A plausible, yet unconfirmed, pathway could involve:

Nucleophilic Addition: A peroxy species (ROO⁻) could act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Intermediate Formation: This would lead to the formation of a tetrahedral intermediate.

Rearrangement/Oxidation: Subsequent rearrangement or oxidation steps could potentially lead to the formation of an α-peroxo ketone.

It is important to emphasize that this is a hypothetical pathway, and experimental evidence is required for its validation.

Data on Related Compound Reactivity:

To provide context, the table below summarizes general reactivity patterns of related functional groups that could be relevant to understanding the transformation pathways of this compound.

| Functional Group | Reagent/Condition | Expected Transformation | Potential Intermediates |

| Aldehyde | Oxidizing Agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Gem-diol |

| Aldehyde | Nucleophile (e.g., Grignard reagent) | Secondary Alcohol | Alkoxide |

| 2-Fluoropyridine | Nucleophile | Nucleophilic Aromatic Substitution | Meisenheimer Complex |

This table is for illustrative purposes and is based on general organic chemistry principles. The actual reactivity of this compound may vary.

Due to the limited specific research on this compound, a detailed discussion and presentation of research findings on its key intermediates, such as α-peroxo ketones, is not currently possible. Further experimental and computational studies are necessary to explore the rich chemistry of this molecule and to isolate and characterize its transient species.

Applications As a Versatile Building Block in Complex Chemical Syntheses

Construction of Diverse Heterocyclic Frameworks

The aldehyde functionality of 2-Fluoro-6-methylisonicotinaldehyde serves as a key handle for cyclization reactions, enabling the synthesis of various heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

Benzimidazoles are a critical class of nitrogen-containing heterocycles with a broad spectrum of pharmaceutical applications. The standard and widely adopted method for synthesizing 2-substituted benzimidazoles involves the condensation of an aldehyde with an o-phenylenediamine (B120857) derivative. In this reaction, this compound can react with a substituted o-phenylenediamine in a one-pot synthesis. rsc.org

The reaction typically proceeds by heating the two components in a suitable solvent, often with a catalyst to facilitate the cyclization and subsequent oxidation to the aromatic benzimidazole (B57391) system. rsc.orgnih.gov The resulting molecule incorporates the 2-fluoro-6-methylpyridinyl moiety at the 2-position of the benzimidazole core. The fluorine substitution on the pyridine (B92270) ring can impart unique electronic properties to the final compound, potentially influencing its biological activity.

Table 1: General Reaction for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Product Class |

|---|

This synthetic strategy is highly versatile, allowing for the creation of a library of derivatives by varying the substituents on the o-phenylenediamine starting material. elsevierpure.comresearchgate.net

Imidazolidines and their partially unsaturated counterparts, tetrahydroimidazoles, are five-membered heterocyclic compounds that are precursors to more complex molecules and can exhibit biological activity themselves. researchgate.net The synthesis of these structures can be achieved through the condensation of an aldehyde with a 1,2-diamine, such as ethylenediamine (B42938).

The reaction of this compound with an N,N'-disubstituted ethylenediamine can yield 1,2,3-trisubstituted tetrahydroimidazoles. rsc.org This process often involves the initial formation of a di-Schiff base, which then undergoes cyclization. rsc.org More modern, green procedures have been developed that allow for these condensation reactions to occur in an aqueous medium at room temperature. rsc.org Furthermore, one-pot protocols can be employed where the diamine is formed in situ, followed by cyclization to yield imidazolidin-2-ones, demonstrating high efficiency and sustainability. mdpi.com

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant interest in medicinal chemistry and as ligands in coordination chemistry. nih.govmdpi.comrsc.org A common route to pyrazole (B372694) synthesis is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com

This compound can be used as a starting point to generate the necessary 1,3-dicarbonyl precursor. For instance, a Claisen-Schmidt condensation between the aldehyde and a suitable ketone (e.g., acetone) would yield an α,β-unsaturated ketone (a chalcone). This intermediate can then react with hydrazine or a substituted hydrazine (like phenylhydrazine) to form the pyrazoline ring, which can be subsequently oxidized to the aromatic pyrazole. mdpi.com This multi-step process allows for the creation of highly substituted pyrazoles with the 2-fluoro-6-methylpyridinyl group attached. bohrium.com

Table 2: Synthetic Pathway to Pyrazole Derivatives

| Starting Material | Intermediate | Reagent | Product Class |

|---|

Intermediate in the Synthesis of Scaffolds for Materials Science

The unique electronic and structural features of this compound make it a valuable intermediate for creating scaffolds used in materials science. Chemical suppliers categorize this compound for use in developing materials such as Metal-Organic Framework (MOF) ligands and Organic Light-Emitting Diode (OLED) materials. bldpharm.com The pyridine nitrogen provides a coordination site for metal ions, a crucial feature for building MOFs, while the fluorinated aromatic system can be incorporated into larger conjugated structures suitable for organic electronics. For example, complex boronic esters derived from similar fluoro-naphthalene structures are used as building blocks in materials chemistry. bldpharm.com

Utility in Fine Chemical Manufacturing

This compound is classified as a fine chemical, a category of high value-added chemical substances produced in smaller volumes compared to bulk commodities. europa.eu It is primarily manufactured in batch processes within multi-purpose plants. Its role in this sector is that of a key building block or intermediate for the synthesis of more complex, high-value products, particularly for the pharmaceutical and specialty chemical industries. bldpharm.comchiralen.com The production of its derivatives, such as 2-Fluoro-6-methylisonicotinic acid, further highlights its utility as a precursor in fine chemical synthesis pipelines. bldpharm.com

Design and Synthesis of Molecular Probes and Ligands

The ability of this compound to serve as a precursor to a variety of heterocyclic systems makes it instrumental in the design and synthesis of specialized ligands for metal complexes and molecular probes. nih.gov Pyrazole derivatives, for instance, are well-regarded as unique ligands in transition metal coordination chemistry. rsc.org The nitrogen atoms of the pyrazole ring and the pyridine ring can act as chelating agents, binding to metal centers.

The synthesis of bidentate (NS) and pincer-type (SCS) ligands often starts from aldehyde precursors. nih.govnih.gov By incorporating the 2-fluoro-6-methylpyridinyl group, ligands with tailored electronic and steric properties can be developed. These ligands can then be used to form metal complexes with potential applications in catalysis or as biomimetic models for enzymes. nih.govmdpi.com The fluorinated pyridine moiety can also be useful in the development of probes for medical imaging or as ligands for factor Xa inhibitors and other biological targets. nih.gov

Computational and Theoretical Investigations of 2 Fluoro 6 Methylisonicotinaldehyde

Electronic Structure and Molecular Geometry Calculations

A foundational aspect of computational chemistry involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. This is typically achieved through calculations that minimize the energy of the molecule. For 2-Fluoro-6-methylisonicotinaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the pyridine (B92270) ring, the fluorine atom, the methyl group, and the aldehyde group.

Following geometry optimization, calculations of the electronic structure would be performed. This includes the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

Table 1: Hypothetical Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |

| Pyridine Ring C-C Bond Lengths | ~1.39 - 1.40 Å |

| C-CH3 Bond Length | ~1.51 Å |

| C-CHO Bond Length | ~1.48 Å |

Note: The values in this table are hypothetical and represent typical bond lengths for similar functional groups. Actual values would need to be determined through specific quantum chemical calculations.

Analysis of Aromaticity and Electron Density Distribution

The aromaticity of the pyridine ring in this compound would be a key area of investigation. Aromaticity is a fundamental concept that influences the stability, reactivity, and magnetic properties of a molecule. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used to quantify the degree of aromaticity.

Analysis of the electron density distribution provides a detailed picture of how electrons are shared between atoms. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface. researchgate.net This map reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the electronegative fluorine, nitrogen, and oxygen atoms would be expected to be regions of negative electrostatic potential.

Intermolecular Interaction Studies

The study of intermolecular interactions is vital for understanding the behavior of molecules in the solid state and in solution. mdpi.com

The presence of the aldehyde oxygen and the pyridine nitrogen atom suggests that this compound can act as a hydrogen bond acceptor. Computational studies would aim to identify potential hydrogen bond donors that could interact with these sites and to calculate the strength of these interactions. mdpi.com

The distribution of partial atomic charges across the molecule governs its electrostatic interactions with other molecules. The fluorine atom, being highly electronegative, and the carbonyl group will induce significant dipoles, influencing the molecule's conformational preferences and how it packs in a crystal lattice. mdpi.com

Beyond classical hydrogen bonds, weaker non-covalent interactions play a significant role in supramolecular chemistry. mdpi.com For this compound, potential π-π stacking interactions between the aromatic pyridine rings could be investigated. Furthermore, the fluorine atom could potentially participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site.

Reaction Mechanism Simulation and Energy Landscape Exploration

Computational chemistry can be used to simulate chemical reactions and explore the corresponding energy landscapes. This involves identifying transition states and calculating activation energies for potential reactions involving the aldehyde group or substitutions on the pyridine ring. Such simulations are instrumental in understanding reaction kinetics and predicting the feasibility of different reaction pathways.

Density Functional Theory (DFT) Applications to Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently model the electronic structure of molecules. nih.gov This method is particularly valuable for investigating reaction mechanisms and predicting the feasibility of chemical transformations. By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction pathway.

For a molecule like this compound, DFT calculations could be employed to study a variety of potential reactions. For instance, the reactivity of the aldehyde group, a key functional moiety, can be explored in reactions such as nucleophilic additions or oxidations. DFT can help determine the activation barriers for these processes, providing a quantitative measure of how readily they will occur. Mechanistic studies, supported by DFT calculations, have been successfully used to understand complex reaction pathways, such as the insertion of carbon disulfide into nitrones, revealing the crucial role of catalysts and reaction conditions. acs.org

Furthermore, DFT can be used to understand the influence of the fluorine and methyl substituents on the reactivity of the pyridine ring. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group can significantly alter the electron distribution within the molecule, impacting its susceptibility to electrophilic or nucleophilic attack. DFT calculations can quantify these electronic effects and predict the most likely sites for reaction on the pyridine ring.

Illustrative DFT Data for a Hypothetical Reaction Pathway:

To illustrate the type of information that can be obtained from DFT studies, the following table presents hypothetical data for the nucleophilic addition of a generic nucleophile to this compound.

| Parameter | Reactants | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 15.2 | -5.8 |

| Key Bond Distance (Å) | Nu---C=O: 3.5 | Nu---C=O: 1.8 | Nu-C-O: 1.4 |

| Vibrational Frequency (cm⁻¹) | C=O stretch: 1710 | Imaginary freq: -450 | C-O stretch: 1150 |

Note: This data is illustrative and does not represent experimentally determined values.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. wikipedia.org This method allows for a detailed characterization of atomic and bond properties, offering insights that go beyond simple structural representations.

For this compound, a QTAIM analysis could be used to precisely quantify the electronic effects of the fluoro and methyl substituents on the pyridine ring and the aldehyde group. By examining the properties of bond critical points (BCPs)—locations where the electron density is at a minimum between two bonded atoms—one can determine the degree of covalent and ionic character in each bond. For example, the C-F bond is expected to show a significant degree of ionic character due to the high electronegativity of fluorine.

QTAIM can also be used to analyze non-covalent interactions, which can play a crucial role in the structure and reactivity of molecules. The theory can identify and characterize hydrogen bonds and other weak interactions that may influence the conformation of the molecule or its interactions with other species. Studies on pyridine derivatives have shown that QTAIM analysis can be highly correlated with experimental spectroscopic properties. nih.gov

Illustrative QTAIM Bond Analysis Data:

The following table presents hypothetical QTAIM data for selected bonds in this compound, illustrating the kind of information that can be derived from such an analysis.

| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Ellipticity (ε) |

| C-F | 0.25 | +0.80 | 0.02 |

| C=O | 0.45 | -1.20 | 0.15 |

| C-C (ring) | 0.30 | -0.60 | 0.10 |

Note: This data is illustrative and does not represent experimentally determined values.

Predictive Modeling for Reactivity and Selectivity in Novel Transformations

The prediction of chemical reactivity and selectivity is a major goal of modern chemistry, with significant implications for drug discovery, materials science, and the development of new synthetic methods. nih.gov Predictive modeling, which often combines principles from quantum mechanics with machine learning algorithms, offers a powerful approach to achieving this goal. researchgate.net

For a molecule like this compound, predictive models could be developed to forecast its behavior in a wide range of novel transformations. These models can be trained on existing experimental data or on data generated from high-throughput computational screening. By identifying key molecular descriptors that correlate with reactivity, these models can make accurate predictions for new, untested reactions.

One area where predictive modeling could be particularly valuable is in the design of catalysts for specific transformations involving this compound. For example, a model could be developed to predict the efficiency of different catalysts for a desired reaction, such as a cross-coupling reaction to functionalize the pyridine ring. This would allow for the rational selection of the optimal catalyst, saving significant time and resources in the laboratory.

Furthermore, predictive models can be used to understand and control the selectivity of chemical reactions. For this compound, which has multiple potential reaction sites, a predictive model could help to identify the reaction conditions that would favor the formation of a specific desired product. This is crucial for the efficient synthesis of complex molecules with well-defined structures. The development of data-driven screening strategies has been shown to accelerate the discovery of new reactions for challenging substrates. acs.org

The continued development of more accurate and sophisticated predictive models, fueled by advances in computational power and machine learning, holds great promise for the future of chemical synthesis and the discovery of novel transformations for molecules like this compound. researchgate.net

Advanced Analytical Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Fluoro-6-methylisonicotinaldehyde, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) offers insights into the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the aldehyde group, as well as the electron-donating nature of the methyl group.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | N/A |

| Aromatic (H-3/H-5) | 7.5 - 8.0 | Doublet of doublets (dd) or complex | Pyridine ring couplings |

| Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) | N/A |

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound will feature signals for the carbonyl carbon, the aromatic carbons of the pyridine ring (with characteristic C-F couplings), and the methyl carbon.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 185 - 195 |

| Aromatic (C-F) | 160 - 170 (with ¹JCF coupling) |

| Aromatic (C-N) | 150 - 160 |

| Aromatic (C-H) | 120 - 140 |

| Methyl (-CH₃) | 20 - 25 |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a single signal is expected, and its chemical shift provides confirmation of the fluorine's electronic environment within the pyridine ring.

| Fluorine Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-F | -60 to -90 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde, C-H stretching of the aromatic ring and methyl group, C-N stretching of the pyridine ring, and the C-F stretching vibration.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1690 - 1715 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N/C=C Stretch (Pyridine) | 1550 - 1620 |

| C-F Stretch | 1200 - 1280 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C-C and C-N skeletal modes are expected to be prominent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₆FNO), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₇H₆FNO |

| Monoisotopic Mass | 139.0430 u |

| Molecular Weight | 139.13 g/mol |

Chromatographic Methods for Purification and Purity Determination

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A validated HPLC method can accurately quantify the percentage of this compound and detect any impurities. A typical reverse-phase HPLC method would be employed.

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with potential additives like formic acid or trifluoroacetic acid) |

| Detection | UV at a wavelength corresponding to the compound's maximum absorbance (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Purity Specification | Typically ≥95% |

Gas Chromatography (GC) for Volatile Samples

For compounds that are sufficiently volatile and thermally stable, Gas Chromatography (GC) is an effective method for purity assessment. Given the aldehyde functionality, derivatization might sometimes be employed to improve chromatographic performance, although direct injection is often feasible.

| GC Parameter | Typical Conditions |

| Column | Capillary column with a polar stationary phase (e.g., DB-5ms, HP-5) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | A gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) |

Column Chromatography for Separation and Isolation

Column chromatography is a fundamental technique for the purification of this compound from crude reaction mixtures. The separation is typically achieved using a silica (B1680970) gel stationary phase, which leverages the polarity differences between the target compound and various impurities.

The selection of an appropriate mobile phase (eluent) is critical for effective separation. A common approach involves using a solvent system of varying polarity, such as a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. By gradually increasing the proportion of the polar solvent, compounds are eluted from the column in order of increasing polarity. For pyridine derivatives, this method effectively separates the desired product from starting materials, by-products, and other reaction-related impurities. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound.

Table 1: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase System | Hexane/Ethyl Acetate Gradient |

| Elution Gradient | Typically starting from 100% Hexane and gradually increasing the percentage of Ethyl Acetate. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization. |

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular forces. researchgate.net For a molecule like this compound, several types of interactions are expected to play a significant role:

Hydrogen Bonding: Although the aldehyde group's hydrogen is not a strong donor, weak C—H···O or C—H···N hydrogen bonds can influence the crystal structure.

Halogen Bonding: The fluorine atom can act as a halogen bond acceptor, interacting with electrophilic regions of adjacent molecules.

π–π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction that is common in planar aromatic systems and contributes significantly to crystal stability. mdpi.com

The interplay of these forces dictates the final supramolecular assembly, influencing material properties such as melting point and solubility. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this unique molecular surface, researchers can gain detailed insights into crystal packing.

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Heterocyclic Compound

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 46.1 |

| N···H/H···N | 20.4 |

| C···H/H···C | 17.4 |

| C···C | 6.9 |

Data adapted from a representative analysis of a substituted pyridine. nih.gov

Methodological Aspects of Purity Optimization

Achieving high purity is essential for the reliable use of this compound as a chemical intermediate.

Following initial purification by column chromatography, recrystallization is often employed to obtain highly pure crystalline material. The success of this technique hinges on the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

For compounds like this compound, a range of solvents would be screened to find the optimal conditions. This typically involves testing alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., heptane), or mixtures thereof. The process involves dissolving the compound in a minimum amount of the hot solvent and allowing it to cool slowly. As the solution cools, the solubility decreases, and the compound crystallizes, leaving impurities behind in the solvent.

Aldehyd functional groups can be susceptible to oxidation, especially when heated or exposed to air for prolonged periods. mdpi.com To prevent the potential oxidation of the aldehyde group in this compound to the corresponding carboxylic acid (2-Fluoro-6-methylisonicotinic acid), it is often prudent to handle the compound under an inert atmosphere. mdpi.combldpharm.com

This involves using gases like nitrogen or argon to displace air from the reaction and storage vessels. libretexts.orgyoutube.com Standard laboratory techniques, such as using a nitrogen-filled balloon or a Schlenk line, create an environment free of oxygen and moisture, preserving the integrity of the sensitive aldehyde. youtube.comyoutube.com This is particularly important during purification steps that require heating, such as recrystallization, or during long-term storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.